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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sirtratumab vedotin, an

antibody-drug conjugate (ADC), in studies involving the CHP-212 human neuroblastoma cell

line. Detailed protocols for cell culture, assessment of target expression, and evaluation of ADC

cytotoxicity are included to facilitate reproducible experimental design and execution.

Introduction
Neuroblastoma is a pediatric cancer originating from neural crest cells, and high-risk forms of

the disease have poor prognoses, necessitating the development of novel targeted therapies.

[1] One promising strategy is the use of antibody-drug conjugates (ADCs), which leverage the

specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells,

thereby minimizing systemic toxicity.[2][3]

Sirtratumab vedotin (ASG-15ME) is an ADC composed of a human monoclonal antibody,

Sirtratumab, targeted against the SLIT and NTRK-like family member 6 (SLITRK6) protein.[4]

[5] This antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E

(MMAE) via a protease-cleavable linker.[4] SLITRK6 is a transmembrane protein with

expression observed in various cancers, including neuroblastoma, while having limited

expression in normal tissues, making it an attractive target for ADC therapy.[6][7][8] The CHP-
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212 cell line, derived from a human neuroblastoma, has been identified as a suitable model for

preclinical evaluation of Sirtratumab vedotin.[4][9]

Mechanism of Action
The therapeutic action of Sirtratumab vedotin is initiated by the binding of the Sirtratumab
antibody to the SLITRK6 protein on the surface of CHP-212 cells.[5] Following binding, the

ADC-SLITRK6 complex is internalized by the cell.[4][5] Once inside the cell, the linker is

cleaved, releasing the cytotoxic MMAE payload.[5] MMAE then binds to tubulin, inhibiting its

polymerization and disrupting the microtubule network.[5] This leads to cell cycle arrest in the

G2/M phase and ultimately induces apoptosis.[5]

Extracellular Space CHP-212 Cell
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Mechanism of action of Sirtratumab vedotin in CHP-212 cells.

Quantitative Data
Sirtratumab vedotin has demonstrated potent cytotoxic activity against the CHP-212

neuroblastoma cell line. The half-maximal inhibitory concentration (IC50) value from in vitro cell

viability assays is summarized below.

Cell Line Compound IC50 (nM)
Assay
Duration
(hours)

Citation

CHP-212
Sirtratumab

vedotin
0.99 120 [4]
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The following protocols provide a framework for conducting experiments with Sirtratumab
vedotin and the CHP-212 cell line.

1. CHP-212 Cell Culture

2. SLITRK6 Expression Analysis

3. In Vitro Cytotoxicity Assay

Confirm Target

4. Data Analysis & IC50 Determination

Click to download full resolution via product page

General experimental workflow for evaluating Sirtratumab vedotin.

Protocol 1: CHP-212 Cell Culture
This protocol describes the standard procedure for the culture and maintenance of the CHP-

212 neuroblastoma cell line.

Materials:

CHP-212 cell line (e.g., ATCC CRL-2273)

Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and

F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS)

0.25% (w/v) Trypsin-0.53 mM EDTA solution

Phosphate-Buffered Saline (PBS), sterile
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T-75 cell culture flasks

Incubator, 37°C, 5% CO2

Procedure:

Thawing Cells:

Rapidly thaw the cryovial of CHP-212 cells in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at approximately 125 x g for 5-10 minutes.

Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth

medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C with 5% CO2. Change the medium the following day and every 2-3 days

thereafter.

Subculturing:

When cells reach 80-90% confluency, aspirate the culture medium.

Briefly rinse the cell layer with sterile PBS to remove any remaining serum.

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope

until the cells detach (typically 5-15 minutes).

Add 7-8 mL of complete growth medium to neutralize the trypsin.

Gently pipette the cell suspension to create a single-cell suspension.

Transfer an appropriate aliquot of the cell suspension to new culture vessels. A split ratio

of 1:4 to 1:8 is recommended.
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Incubate cultures at 37°C with 5% CO2.

Protocol 2: Analysis of SLITRK6 Expression by Western
Blot
This protocol details a method to confirm the expression of the target protein, SLITRK6, in

CHP-212 cells.

Materials:

CHP-212 cell lysate

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody: anti-SLITRK6 antibody

Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Cell Lysis:

Culture CHP-212 cells to 70-80% confluency in a 6-well plate or 10 cm dish.

Wash cells with ice-cold PBS.
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Lyse cells with ice-cold lysis buffer.

Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Western Blotting:

Denature 20-40 µg of protein per sample.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the anti-SLITRK6 primary antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence

imaging system.

Strip and re-probe the membrane with a loading control antibody to ensure equal protein

loading.

Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol is for determining the cytotoxic effects of Sirtratumab vedotin on CHP-212 cells

and calculating the IC50 value.

Materials:

CHP-212 cells

Sirtratumab vedotin
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96-well cell culture plates

Complete Growth Medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding:

Harvest CHP-212 cells and resuspend in complete growth medium to a concentration of 5

x 10^4 cells/mL.

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

Drug Treatment:

Prepare a serial dilution of Sirtratumab vedotin in complete growth medium at 2X the final

desired concentrations.

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle

control (medium with the highest concentration of the drug's solvent, e.g., DMSO) and

untreated control wells.

Incubate for 120 hours (5 days) at 37°C with 5% CO2.[4]

MTT Assay:

Add 10 µL of MTT solution to each well.

Incubate for 4 hours at 37°C.
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Aspirate the medium containing MTT.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Shake the plate gently for 15 minutes.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control.

Plot the percentage of cell viability against the logarithm of the drug concentration.

Use a non-linear regression analysis to determine the IC50 value.

Conclusion
Sirtratumab vedotin presents a promising therapeutic agent for neuroblastoma subtypes that

express SLITRK6. The CHP-212 cell line serves as a valuable in vitro model for investigating

the efficacy and mechanism of action of this ADC. The protocols outlined in these application

notes provide a standardized approach for the culture of CHP-212 cells and the evaluation of

Sirtratumab vedotin's activity, which will aid researchers in the advancement of targeted

therapies for neuroblastoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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